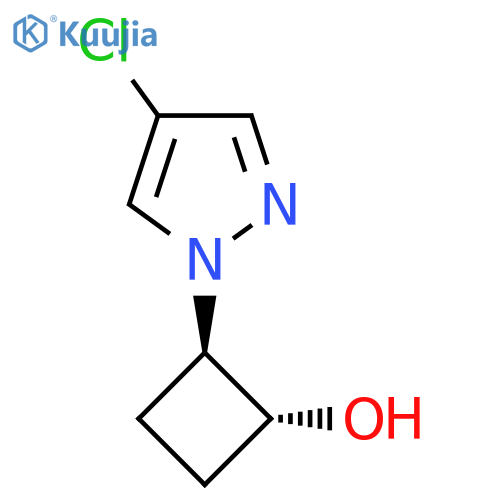

Cas no 2149157-39-9 (trans-2-(4-Chloro-1H-pyrazol-1-yl)cyclobutan-1-ol)

trans-2-(4-Chloro-1H-pyrazol-1-yl)cyclobutan-1-ol 化学的及び物理的性質

名前と識別子

-

- trans-2-(4-chloro-1H-pyrazol-1-yl)cyclobutan-1-ol

- (1R,2R)-2-(4-chloropyrazol-1-yl)cyclobutan-1-ol

- trans-2-(4-Chloro-1H-pyrazol-1-yl)cyclobutan-1-ol

-

- インチ: 1S/C7H9ClN2O/c8-5-3-9-10(4-5)6-1-2-7(6)11/h3-4,6-7,11H,1-2H2/t6-,7-/m1/s1

- InChIKey: CWPAMRPXQDGYOT-RNFRBKRXSA-N

- SMILES: ClC1C=NN(C=1)[C@@H]1CC[C@H]1O

計算された属性

- 水素結合ドナー数: 1

- 氢键受体数量: 2

- 重原子数量: 11

- 回転可能化学結合数: 1

- 複雑さ: 155

- トポロジー分子極性表面積: 38

- XLogP3: 0.7

trans-2-(4-Chloro-1H-pyrazol-1-yl)cyclobutan-1-ol Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | T311581-100mg |

trans-2-(4-chloro-1h-pyrazol-1-yl)cyclobutan-1-ol |

2149157-39-9 | 100mg |

$ 135.00 | 2022-06-02 | ||

| Life Chemicals | F6619-0636-0.5g |

trans-2-(4-chloro-1H-pyrazol-1-yl)cyclobutan-1-ol |

2149157-39-9 | 95%+ | 0.5g |

$508.0 | 2023-09-06 | |

| Life Chemicals | F6619-0636-10g |

trans-2-(4-chloro-1H-pyrazol-1-yl)cyclobutan-1-ol |

2149157-39-9 | 95%+ | 10g |

$2247.0 | 2023-09-06 | |

| Life Chemicals | F6619-0636-2.5g |

trans-2-(4-chloro-1H-pyrazol-1-yl)cyclobutan-1-ol |

2149157-39-9 | 95%+ | 2.5g |

$1070.0 | 2023-09-06 | |

| Life Chemicals | F6619-0636-1g |

trans-2-(4-chloro-1H-pyrazol-1-yl)cyclobutan-1-ol |

2149157-39-9 | 95%+ | 1g |

$535.0 | 2023-09-06 | |

| Life Chemicals | F6619-0636-0.25g |

trans-2-(4-chloro-1H-pyrazol-1-yl)cyclobutan-1-ol |

2149157-39-9 | 95%+ | 0.25g |

$482.0 | 2023-09-06 | |

| Life Chemicals | F6619-0636-5g |

trans-2-(4-chloro-1H-pyrazol-1-yl)cyclobutan-1-ol |

2149157-39-9 | 95%+ | 5g |

$1605.0 | 2023-09-06 | |

| TRC | T311581-1g |

trans-2-(4-chloro-1h-pyrazol-1-yl)cyclobutan-1-ol |

2149157-39-9 | 1g |

$ 775.00 | 2022-06-02 | ||

| TRC | T311581-500mg |

trans-2-(4-chloro-1h-pyrazol-1-yl)cyclobutan-1-ol |

2149157-39-9 | 500mg |

$ 500.00 | 2022-06-02 |

trans-2-(4-Chloro-1H-pyrazol-1-yl)cyclobutan-1-ol 関連文献

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

-

Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397

-

Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272

-

Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

trans-2-(4-Chloro-1H-pyrazol-1-yl)cyclobutan-1-olに関する追加情報

Introduction to trans-2-(4-Chloro-1H-pyrazol-1-yl)cyclobutan-1-ol (CAS No. 2149157-39-9)

The compound trans-2-(4-Chloro-1H-pyrazol-1-yl)cyclobutan-1-ol, identified by the CAS number 2149157-39-9, represents a significant advancement in the field of medicinal chemistry. This molecule, featuring a cyclobutane ring linked to a pyrazole moiety, has garnered attention due to its unique structural and pharmacological properties. The presence of a 4-Chloro-1H-pyrazol-1-yl substituent introduces a high degree of chemical diversity, making it a valuable scaffold for drug discovery and development.

Recent research in the domain of heterocyclic compounds has highlighted the importance of cyclobutane derivatives in medicinal chemistry. The rigid structure of the cyclobutane ring enhances the metabolic stability of the molecule, while the pyrazole ring contributes to its binding affinity and pharmacological activity. The 4-Chloro substituent further modulates the electronic properties of the molecule, influencing its interactions with biological targets.

In the context of contemporary drug design, this compound has been explored for its potential in addressing various therapeutic challenges. Studies have demonstrated its efficacy in inhibiting key enzymes and receptors involved in inflammatory and infectious diseases. The pyrazole moiety, in particular, has been shown to exhibit significant activity against enzymes such as COX-2 and PDE4, which are critical in modulating inflammatory responses.

The synthesis of trans-2-(4-Chloro-1H-pyrazol-1-yl)cyclobutan-1-ol involves sophisticated organic transformations that highlight the ingenuity of modern synthetic chemistry. The introduction of the cyclobutane ring through ring-closing metathesis or cyclization reactions ensures high selectivity and yield. Post-synthetic modifications, such as halogenation at the 4-position of the pyrazole ring, further refine the molecular structure to optimize pharmacological properties.

One of the most compelling aspects of this compound is its potential in developing novel therapeutic agents with improved pharmacokinetic profiles. The cyclobutane ring enhances oral bioavailability by reducing metabolic degradation, while the pyrazole moiety provides a scaffold for further derivatization. This combination makes it an attractive candidate for further investigation in preclinical studies.

Current research is focused on understanding the molecular mechanisms by which this compound exerts its biological effects. Computational modeling and experimental techniques such as X-ray crystallography have been employed to elucidate its binding interactions with target proteins. These studies have revealed that the compound binds to specific pockets on enzymes with high affinity, leading to potent inhibition.

The versatility of trans-2-(4-Chloro-1H-pyrazol-1-yl)cyclobutan-1-ol extends beyond its use as a standalone therapeutic agent. Its structural features make it an excellent starting point for designing libraries of derivatives with tailored pharmacological properties. By modifying substituents on the cyclobutane or pyrazole rings, researchers can fine-tune activities against specific targets, enhancing efficacy while minimizing side effects.

In conclusion, trans-2-(4-Chloro-1H-pyrazol-1-yl)cyclobutan-1-ol (CAS No. 2149157-39-9) represents a promising candidate in medicinal chemistry with significant potential for therapeutic applications. Its unique structural features, combined with recent advancements in synthetic and computational methods, position it as a key molecule for future drug development. Continued research into its pharmacological properties will likely uncover new opportunities for treating a wide range of diseases.

2149157-39-9 (trans-2-(4-Chloro-1H-pyrazol-1-yl)cyclobutan-1-ol) Related Products

- 1354007-98-9(N*1*-((R)-1-Benzyl-piperidin-3-yl)-N*1*-methyl-ethane-1,2-diamine)

- 2246826-36-6(1,3,2-Dioxaborolane, 2-[2-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-)

- 1379864-92-2(2-(Fmoc-amino)-3-(6-oxo-1,6-dihydro-3-pyridyl)propanoic Acid)

- 852399-64-5(2-chloro-N-(3-cyano-1-cyclohexyl-4,5-dimethyl-1H-pyrrol-2-yl)acetamide)

- 150012-88-7(ethyl 2-amino-5H,6H,7H-pyrrolo1,2-aimidazole-3-carboxylate)

- 892773-81-8(1-(3-fluorophenyl)-4-3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine)

- 2172195-26-3(5-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylhexanamidopentanoic acid)

- 52387-40-3(5-chloro-2,2-dimethylpentanal)

- 529513-66-4(4-(2,6-Dichlorobenzyl)oxy-3-methoxybenzaldehyde)

- 2411272-12-1(N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide)